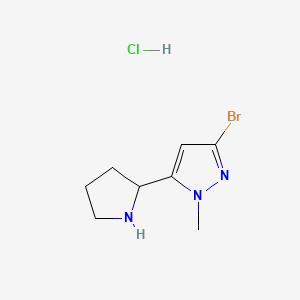

3-bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride

Description

3-Bromo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at position 3, a methyl group at position 1, and a pyrrolidin-2-yl moiety at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

The molecular formula of the base compound (excluding HCl) is inferred as C₉H₁₂BrN₃, with the hydrochloride form adding Cl and H, resulting in C₉H₁₃BrClN₃. However, discrepancies exist in literature; for instance, a related compound, 1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride, is reported as C₈H₁₆ClNO₂ (Mol. weight: 193.68) in , highlighting variability in substituent documentation.

Properties

Molecular Formula |

C8H13BrClN3 |

|---|---|

Molecular Weight |

266.56 g/mol |

IUPAC Name |

3-bromo-1-methyl-5-pyrrolidin-2-ylpyrazole;hydrochloride |

InChI |

InChI=1S/C8H12BrN3.ClH/c1-12-7(5-8(9)11-12)6-3-2-4-10-6;/h5-6,10H,2-4H2,1H3;1H |

InChI Key |

FNRAMPURMMXUQP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)Br)C2CCCN2.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrazole Derivatives

3-Iodo-1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole

- Structure : Differs by replacing bromine with iodine at position 3.

- Electronegativity: Bromine (2.96) > Iodine (2.66), influencing electronic effects on the pyrazole ring.

- Applications: Not explicitly stated, but halogenated pyrazoles are often explored in medicinal chemistry for targeted therapies .

Methyl 3,3-Dimethylpyrrolidine-2-carboxylate Hydrochloride

- Structure : Shares the pyrrolidine moiety but lacks the pyrazole core.

- Molecular Formula: C₉H₁₈ClNO₂ (Mol. weight: 243.31) .

- Key Differences :

- The absence of a pyrazole ring reduces aromaticity, impacting π-π stacking interactions.

- The ester group introduces different reactivity, favoring hydrolysis over halogen-mediated reactions.

Kinase Inhibitors with Pyrrolidine/Pyrazole Motifs

PHA-767491 (2-(Pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one Hydrochloride)

- Structure: Contains a pyrrolo-pyridinone core instead of pyrazole.

- Molecular Weight : ~330 g/mol (estimated).

- Activity: Dual inhibitor of Cdc7/Cdk9, with IC₅₀ values in the nanomolar range .

- Comparison : The pyrazole ring in the target compound may offer greater metabolic stability compared to PHA-767491’s fused heterocyclic system.

XL413 ((S)-8-Chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one Hydrochloride)

- Structure: Benzofuropyrimidinone core with a pyrrolidinyl group.

- Molecular Weight : ~380 g/mol (estimated).

- Activity : Selective Cdc7 inhibitor; clinical trials for anticancer applications .

- Comparison : The target compound’s smaller pyrazole core may improve blood-brain barrier penetration compared to XL413’s bulky scaffold.

Data Table: Structural and Physical Properties

Research Findings and Implications

- Halogen Effects : Bromine’s balance of electronegativity and atomic size may optimize target binding compared to iodine or chlorine analogs.

- Salt Forms : Hydrochloride salts (common in all compounds) enhance bioavailability but may alter crystallinity and solubility profiles.

- Therapeutic Potential: Structural parallels to kinase inhibitors suggest the target compound could be repurposed for oncology or neurodegenerative diseases, though empirical data are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.